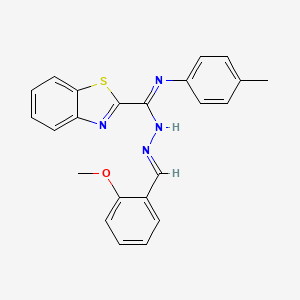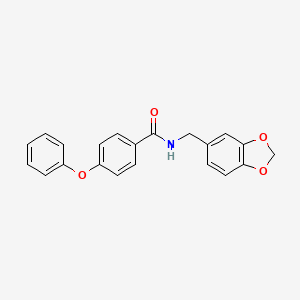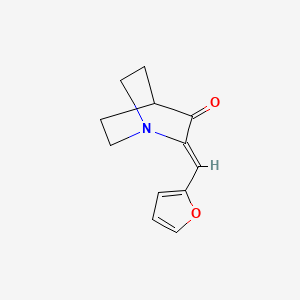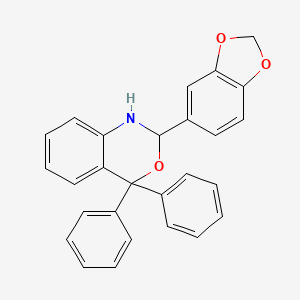![molecular formula C13H14N2OS2 B5569693 5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5569693.png)
5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a class of chemicals characterized by their incorporation of thiazole and pyrrolidine moieties. These structures are notable for their diverse chemical and biological activities, making them subjects of extensive research in organic and medicinal chemistry.
Synthesis Analysis
Synthesis approaches for related thiazole and pyrrolidine derivatives often involve cyclocondensation reactions, utilizing precursors like thiosemicarbazides or thiohydrazides and various aldehydes or ketones. For example, compounds with similar structures have been synthesized through reactions involving hydrazonoyl halides and active methylene compounds, indicating a general method that could potentially apply to the target compound (Abdelhamid et al., 2012).
Molecular Structure Analysis
Structural elucidation of related compounds is typically achieved using techniques like X-ray crystallography, NMR spectroscopy, and elemental analysis. These methods provide insights into the conformation, configuration, and overall molecular geometry, crucial for understanding the compound's chemical behavior (Ghabbour et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of thiazole and pyrrolidine derivatives often involves nucleophilic substitutions, electrophilic additions, and cycloaddition reactions. Their functional groups make them versatile intermediates for further chemical transformations, leading to a wide array of structurally diverse and biologically active molecules.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure can be determined experimentally. These properties are influenced by the molecular structure and are essential for the compound's characterization and application in synthesis and drug formulation.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and acid-base behavior, are key to understanding the compound's potential applications and behavior in various chemical environments. Studies on related compounds suggest that substitutions at specific positions on the thiazole ring or pyrrolidine moiety significantly impact these properties, affecting their potential for further derivatization and application in synthesis (Nural et al., 2018).
Applications De Recherche Scientifique
Organic Synthesis
This compound belongs to a class of chemicals involved in the development of efficient synthetic methodologies. For instance, an efficient one-pot multicomponent approach led to the synthesis of 5-amino-7-aryl-8-nitrothiazolo[3,2-a]pyridines, demonstrating the versatility of thiazolone derivatives in creating compounds with potential anticancer activity (C. Altuğ et al., 2011). Additionally, the synthesis of 5-arylazothiazoles and related derivatives containing a 1,2,3-triazole moiety showcases the adaptability of thiazolone frameworks in crafting molecules with varied biological activities (A. Abdelhamid et al., 2012).
Crystallography and Material Science
The crystal structure analysis of derivatives provides insight into their molecular conformations and potential for material applications. For example, the study of 1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one revealed details about the molecule's conformation and interactions, contributing to the understanding of molecular assembly and design (H. Ghabbour et al., 2012).
Electrochromics and Photovoltaics
Compounds derived from thiazolone units have been explored for their electrochromic properties and potential in photovoltaic applications. The synthesis of chalcogenodiazolo[3,4-c]pyridine-based polymers demonstrates the role of thiazolone derivatives in creating materials that exhibit significant optical contrast in the near-infrared region, highlighting their utility in green and near-infrared electrochromics (Shouli Ming et al., 2015).
Advanced Materials and Chemical Engineering
Thiazolone derivatives have been instrumental in the development of new materials with unique electronic and structural properties. The creation of dipolar compounds featuring electron-rich and electron-deficient units showcases the potential of thiazolone-based molecules in crafting materials with significant electronic coupling, which is crucial for the development of advanced electronic and optoelectronic devices (Yu-Chang Chang et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
(5E)-5-[(3-methylthiophen-2-yl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-9-4-7-17-10(9)8-11-12(16)14-13(18-11)15-5-2-3-6-15/h4,7-8H,2-3,5-6H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZBHYPLYLGFEH-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/2\C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5569629.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569650.png)
![3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5569652.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569659.png)
![2-ethoxy-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5569664.png)

![3-ethyl-8-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569684.png)
![2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B5569687.png)

![3-(1-methylbutyl)-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569712.png)


![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5569732.png)